Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Overview
Description
“Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It has a molecular weight of 157.17 g/mol . The IUPAC name for this compound is “methyl 1-methyl-5-oxopyrrolidine-3-carboxylate” and its InChI Key is JFZRRXGXEHUJCI-UHFFFAOYNA-N .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate” can be represented by the SMILES notation: COC(=O)C1CN©C(=O)C1 .Physical And Chemical Properties Analysis
“Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Application 1: Antibacterial Activity
- Summary of the Application : A series of new 1,3-disubstituted pyrrolidinone derivatives bearing triazole, thiazole, thiadiazole, oxadiazole, sulfamoylphenyl, etc., moieties were synthesized from 1- (2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide .
- Methods of Application or Experimental Procedures : The synthesis involved reactions of 5-substituted 4-amino-1,2,4-triazole with α-haloketones .
- Results or Outcomes : The 1- (2-Methyl-5-nitrophenyl)-5-oxo- N - (3-sulfamoylphenyl)pyrrolidine-3-carboxamide and its 4-sulfamoylphenyl analogue have demonstrated excellent antibacterial activity with MIC and MBC values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes .
Application 2: Drug Discovery
- Summary of the Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
- Methods of Application or Experimental Procedures : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date . The review is planned on the basis of the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
- Results or Outcomes : This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Application 3: Anti-Inflammatory Activity
- Summary of the Application : Pyrrolidine derivatives have been studied for their anti-inflammatory activity . One of the most potent compounds was characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety .
- Methods of Application or Experimental Procedures : The compound was tested for its inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2) .
- Results or Outcomes : The compound showed an IC50 value of 1 µM. The selectivity index (SI ratio = IC50 COX-1/IC50 COX-2) revealed the compound as selective for COX-2 (SI = 7), compared with other compounds, which were non-selective .
Application 4: Chemical Synthesis
- Summary of the Application : Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound used in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The compound can be used as a starting material or intermediate in the synthesis of other compounds .
- Results or Outcomes : The specific outcomes depend on the particular synthesis procedure and the compounds being synthesized .
Safety And Hazards
“Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-4-5(3-6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRRXGXEHUJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872043 | |
Record name | Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |
CAS RN |
59857-86-2 | |
Record name | 1-Methyl-4-methoxycarbonyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59857-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059857862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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